

# Application Note: Solid-Phase Extraction of Diisopentyl Phthalate from Water Samples

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## Compound of Interest

Compound Name: *Diisopentyl phthalate*

Cat. No.: *B124473*

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## Introduction

**Diisopentyl phthalate** (DIPP) is a plasticizer used in a variety of consumer and industrial products. Due to its potential for environmental contamination and classification as a substance of very high concern, robust and sensitive analytical methods are required for its detection in aqueous matrices. Solid-phase extraction (SPE) has become the preferred method for the extraction and pre-concentration of DIPP from water samples, offering significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving sample cleanup.<sup>[1]</sup> This application note provides a detailed protocol for the determination of **Diisopentyl phthalate** in water samples using solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

## Principle

This method utilizes reversed-phase solid-phase extraction to isolate **Diisopentyl phthalate** from water samples. Two common and effective sorbents for this application are octadecyl-bonded silica (C18) and hydrophilic-lipophilic balanced (HLB) polymeric sorbents.<sup>[2]</sup> The water sample is first conditioned and then passed through an SPE cartridge containing the sorbent. DIPP, being a nonpolar compound, is retained on the sorbent while more polar impurities are washed away. The retained DIPP is then eluted with a small volume of an organic solvent. The eluate is subsequently analyzed by GC-MS for identification and quantification.

## Data Presentation

The selection of the SPE sorbent is a critical factor that influences the recovery of **Diisopentyl phthalate**. The following table summarizes the expected performance of C18 and HLB SPE cartridges for the extraction of phthalates from water samples, based on available literature for similar compounds.

SPE Sorbent	Analyte	Sample Matrix	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
C18	Phthalates (general)	Surface Water	79 - 97	< 11
HLB	Phthalates (general)	Pharmaceutical Preparations	> 80	< 2.85

Note: The performance of SPE cartridges can vary depending on specific experimental conditions, including the sample matrix, pH, and the analytical instrumentation used. The data presented here is for comparative purposes.

## Experimental Protocols

This section details the methodologies for the solid-phase extraction of **Diisopentyl phthalate** from water samples using either C18 or HLB SPE cartridges, followed by GC-MS analysis.

## Materials and Reagents

- **Diisopentyl phthalate** analytical standard (≥95.0%)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl acetate (HPLC grade)
- Dichloromethane (HPLC grade)

- Hydrochloric acid (HCl)
- Ultrapure water
- C18 SPE Cartridges (e.g., 500 mg, 6 mL)
- HLB SPE Cartridges (e.g., 200 mg, 6 mL)
- Glass fiber filters (0.45  $\mu\text{m}$ )
- SPE vacuum manifold
- Nitrogen evaporator
- GC-MS system

## Sample Preparation

- Collect water samples in pre-cleaned amber glass bottles to minimize phthalate contamination and photodegradation.
- If the sample contains suspended solids, filter it through a 0.45  $\mu\text{m}$  glass fiber filter.[\[1\]](#)
- For preservation, acidify the water sample to a pH between 2 and 4 with hydrochloric acid.[\[1\]](#)

## Protocol 1: Using C18 SPE Cartridges

- Cartridge Conditioning:
  - Place the C18 SPE cartridges on a vacuum manifold.
  - Wash the cartridges sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of ultrapure water.[\[2\]](#) Do not allow the cartridge to dry between conditioning steps.
- Sample Loading:
  - Load up to 500 mL of the prepared water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[\[1\]](#)

- Cartridge Washing:
  - After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.[\[1\]](#)
  - Dry the cartridge under vacuum for at least 20 minutes to remove residual water.[\[1\]](#)
- Elution:
  - Place a clean collection tube inside the vacuum manifold.
  - Elute the retained DIPP from the cartridge with two 5 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.[\[1\]](#)[\[3\]](#)
  - Allow the solvent to soak the sorbent for 5 minutes before applying a vacuum for each aliquot.[\[1\]](#)

## Protocol 2: Using HLB SPE Cartridges

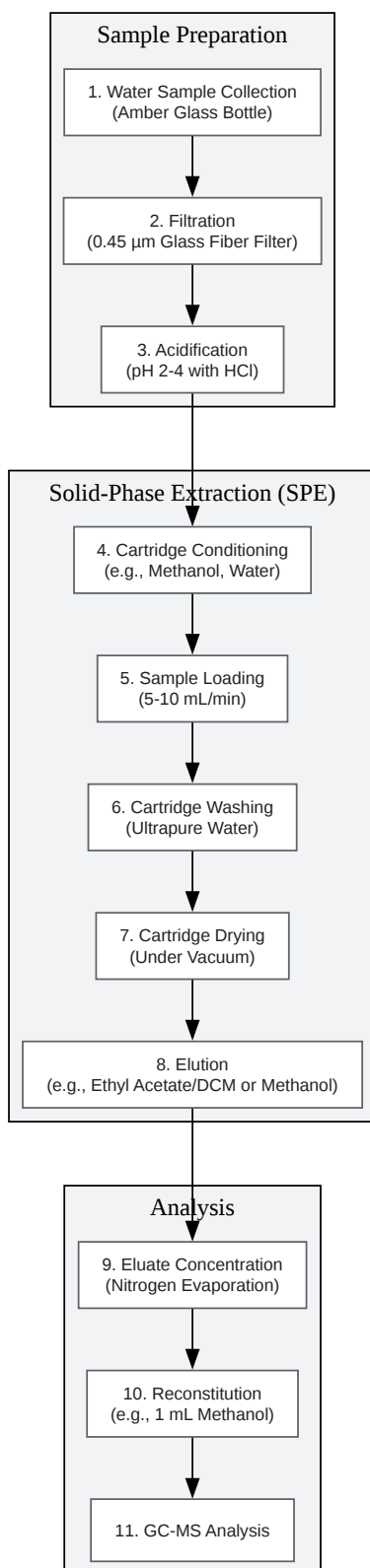
- Cartridge Conditioning:
  - Place the HLB SPE cartridges on a vacuum manifold.
  - Wash the cartridges sequentially with 6 mL of methanol and then 6 mL of ultrapure water.[\[4\]](#)
- Sample Loading:
  - Load up to 500 mL of the prepared water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.[\[4\]](#)
- Cartridge Washing:
  - After loading the entire sample, wash the cartridge with 10 mL of ultrapure water.[\[5\]](#)
  - Dry the cartridge under vacuum for an extended period (e.g., over two hours in air or under vacuum) to ensure complete removal of water.[\[4\]](#)
- Elution:

- Place a clean collection tube inside the vacuum manifold.
- Elute the retained DIPP from the cartridge with 6 mL of methanol.[4]

## Eluate Processing and Analysis

- Concentration:
  - Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 37°C.[4]
- Reconstitution:
  - Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent such as methanol or ethyl acetate.
- GC-MS Analysis:
  - Analyze the reconstituted sample using a GC-MS system. The specific column, temperature program, and mass spectrometer parameters should be optimized for the detection of **Diisopentyl phthalate**.

## Experimental Workflow Diagram



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Caption: Workflow for SPE of **Diisopentyl Phthalate**.

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